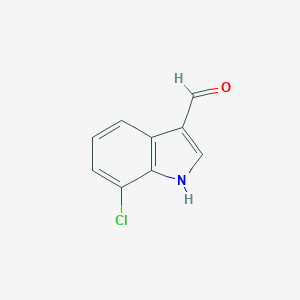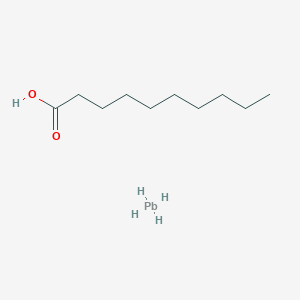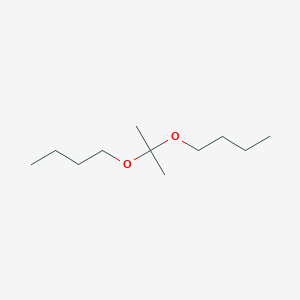
2,2-Dibutoxypropane
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2,2-Dibutoxypropane involves various strategies. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols involves introducing a phenyl ring into the alkyl chain of a lead compound, which is a simplified version of an immunosuppressive agent . Another synthesis method for a related compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, includes a highly diastereoselective cyanohydrin formation . Additionally, the synthesis of 2(R),3-dihydroxypropyl and 2(R),3(R)-dihydroxybutyl beta-D-fructopyranosides employs Sharpless-type catalytic asymmetric dihydroxylation procedures . A novel synthesis of 2-methylene-1,3-diacetoxypropane from isobutane using a palladium metal catalyst in the gas phase is also reported .
Molecular Structure Analysis
The molecular structure of 2,2-Dibutoxypropane can be inferred from the structures of related compounds. The stereochemistry and configuration of substituents play a crucial role in the activity and properties of these compounds. For example, the absolute configuration at the quaternary carbon affects the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols . The stereochemistry of the main products in the synthesis of dihydroxypropyl and dihydroxybutyl beta-D-fructopyranosides is also significant .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,2-Dibutoxypropane are diverse. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols is dependent on the structure and substituents of these compounds . The diastereoselectivity of reactions, as seen in the synthesis of HIV protease inhibitors, is a critical aspect of chemical reactions . The acetoxylation of olefins to produce compounds like 2-methylene-1,3-diacetoxypropane also illustrates the types of reactions that may be relevant to 2,2-Dibutoxypropane .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,2-Dibutoxypropane can be deduced from the properties of similar molecules. For example, the enthalpy of combustion and vaporization of 2-ethyl-2-methoxypropane provides insights into the thermodynamics of such compounds . The synthesis of deuterium-labeled isobutane derivatives also contributes to the understanding of isotopic purity and chemical properties of branched alkanes .
科学的研究の応用
Microbial Oxidation of Diols : Research by Ohta and Tetsukawa (1979) on the microbial oxidation of diols such as 2-methylpropane-1,3-diol discusses the production of hydroxy acids like β-hydroxyisobutyric acid, which could imply similar potential applications for 2,2-Dibutoxypropane in microbial processes (Ohta & Tetsukawa, 1979).
Oxidative DNA/RNA Damage : The study on the hepatocarcinogen 2-nitropropane by Fiala, Conaway, and Mathis (1989) demonstrates the potential of certain propane derivatives in inducing oxidative damage to DNA and RNA, highlighting the importance of understanding the biological interactions of similar compounds (Fiala et al., 1989).
Biofuel Production : Bastian et al. (2011) explored the use of 2-methylpropan-1-ol (isobutanol) in biofuel production, indicating the potential of related compounds like 2,2-Dibutoxypropane in renewable energy applications (Bastian et al., 2011).
Hydration Reactions : Maron et al. (2011) investigated the hydration of pyruvic acid to 2,2-dihydroxypropanoic acid, which could suggest similar chemical pathways for 2,2-Dibutoxypropane (Maron et al., 2011).
Oxidative Esterification : Khosravi, Khalaji, and Naserifar (2017) used urea-2,2-dihydroperoxypropane for the oxidative esterification of aromatic aldehydes, which could imply similar use cases for 2,2-Dibutoxypropane in organic synthesis (Khosravi et al., 2017).
Vanadium(V) Complexes : A study by Hati et al. (2001) on vanadium(V) complexes with α-hydroxylic acid ligands including 2-hydroxy-2-methylpropanoic acid could suggest potential for 2,2-Dibutoxypropane in coordination chemistry (Hati et al., 2001).
特性
IUPAC Name |
1-(2-butoxypropan-2-yloxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBFTMAIVDLZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)(C)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059709 | |
| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibutoxypropane | |
CAS RN |
141-72-0 | |
| Record name | 1,1′-[(1-Methylethylidene)bis(oxy)]bis[butane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibutoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibutoxypropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[isopropylidenebis(oxy)]dibutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIBUTOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LRS8R1O85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

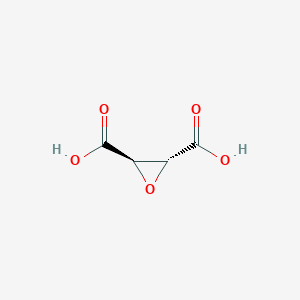
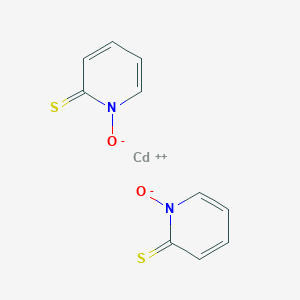
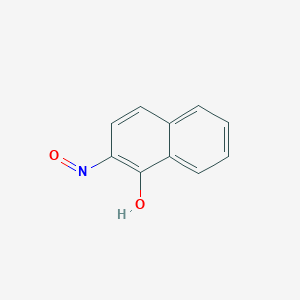
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
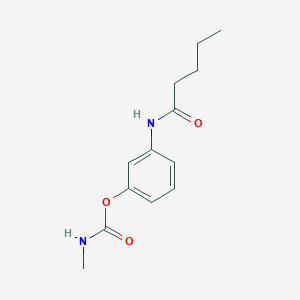
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
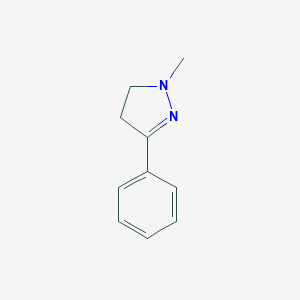
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
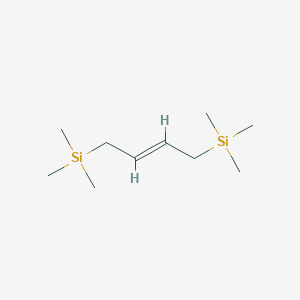
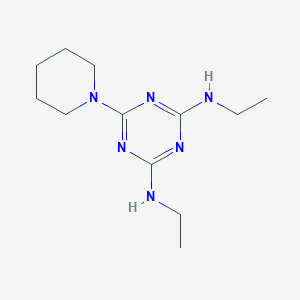
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

